molecular formula C23H24N2 B1623314 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine CAS No. 518005-84-0

1-(Biphenyl-4-yl-phenyl-methyl)-piperazine

Cat. No.: B1623314
CAS No.: 518005-84-0
M. Wt: 328.4 g/mol
InChI Key: VADQOFSJMVECSB-UHFFFAOYSA-N
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Description

Bifonazole is an azole antifungal drug used to treat fungal skin infections, such as dermatomycosis . It’s a member of the class of imidazoles carrying an α-(biphenyl-4-yl)benzyl substituent at position 1 .


Synthesis Analysis

The synthesis of Bifonazole involves the reaction of biphenyl-4-yl(phenyl)methanol with a chlorinating agent in cyclohexane .


Molecular Structure Analysis

The molecular formula of Bifonazole is C22H18N2. The InChI string representation is InChI=1S/C22H18N2/c1-3-7-18(8-4-1)19-11-13-21(14-12-19)22(24-16-15-23-17-24)20-9-5-2-6-10-20/h1-17,22H .


Physical and Chemical Properties Analysis

The average mass of Bifonazole is 310.39170 and its monoisotopic mass is 310.14700 . More detailed physical and chemical properties were not found in the sources I retrieved.

Scientific Research Applications

Antipsychotic Potential

  • Design and Synthesis for Antipsychotic Activity : The design and synthesis of 1-(biphenyl-4-yl-phenyl-methyl)-piperazine derivatives have been explored for their potential antipsychotic effects. Studies have shown that these compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, indicating their potential use in treating psychotic disorders. Some derivatives like 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone have been identified as promising due to their impressive antipsychotic profiles and lower propensity to induce catalepsy, a side effect often associated with antipsychotic drugs (Bhosale et al., 2014).

Antidepressant and Antianxiety Effects

  • Novel Derivatives for Mental Health : Research into novel derivatives of this compound has indicated their potential for antidepressant and antianxiety effects. Studies on specific compounds have demonstrated reduced immobility times in behavioral despair tests and significant antianxiety activity, suggesting their therapeutic potential for mental health disorders (Kumar et al., 2017).

Imaging of Serotonin Receptors

  • PET Imaging of Serotonin Receptors : A derivative of this compound, specifically 1-[2-(4-Methoxyphenyl)phenyl]piperazine, has been investigated as a potent serotonin 5-HT7 receptor antagonist. Its potential as a positron emission tomography (PET) radiotracer for imaging serotonin receptors in the brain has been explored, showing specific binding to 5-HT7 in areas with high expression like the thalamus. This research underscores the utility of these compounds in neuroimaging and the study of serotonin-related neurological disorders (Shimoda et al., 2013).

Antibacterial and Antifungal Activities

  • Antibacterial and Antifungal Properties : Some derivatives of this compound have been designed and synthesized, exhibiting moderate to significant antibacterial and antifungal activities. This indicates their potential as a basis for developing new antimicrobial agents, which could be crucial in addressing the increasing issue of drug-resistant infections (Gan et al., 2010).

Mechanism of Action

Bifonazole works by inhibiting the production of a substance called ergosterol, which is an essential component of fungal cell membranes. It acts to destabilize the fungal cyctochrome p450 51 enzyme. This disruption in production of ergosterol causes holes to appear in the cell membranes, leading to leakage of essential constituents of the fungal cells, thereby killing the fungi .

Properties

IUPAC Name

1-[phenyl-(4-phenylphenyl)methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2/c1-3-7-19(8-4-1)20-11-13-22(14-12-20)23(21-9-5-2-6-10-21)25-17-15-24-16-18-25/h1-14,23-24H,15-18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADQOFSJMVECSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30398169
Record name 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518005-84-0
Record name 1-(Biphenyl-4-yl-phenyl-methyl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30398169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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